molecular formula C10H13NO2S B181110 1-(Phenylsulfonyl)pyrrolidine CAS No. 5033-22-7

1-(Phenylsulfonyl)pyrrolidine

Cat. No. B181110
CAS RN: 5033-22-7
M. Wt: 211.28 g/mol
InChI Key: DSWRVRWIXRRDLN-UHFFFAOYSA-N
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Description

“1-(Phenylsulfonyl)pyrrolidine” is a compound with the molecular formula C10H13NO2S . It is also known by other synonyms such as “1-(benzenesulfonyl)pyrrolidine” and "(Pyrrolidinyl)(phenyl)sulfone" .


Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)pyrrolidine” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a phenylsulfonyl group .


Physical And Chemical Properties Analysis

“1-(Phenylsulfonyl)pyrrolidine” has a molecular weight of 211.28 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine is a versatile scaffold used to obtain biologically active compounds for the treatment of human diseases . It’s used widely due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
    • Methods : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Pyrrolidine Alkaloids in Pharmacotherapy

    • Field : Pharmacotherapy
    • Application : Pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
    • Methods : The review discusses the use of various sources of pyrrolidine alkaloids and their derivatives .
    • Results : Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
  • Synthesis of 1-Phenylsulfonyl-1H-Pyrrole-3-Sulfonyl Chloride Derivatives

    • Field : Organic Chemistry
    • Application : 1-(Phenylsulfonyl)pyrrole may be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The synthesized compounds afford sulfonamide derivatives by reaction with nitrogen nucleophiles .
  • Pyrrolidine in Fungicides and Antibiotics

    • Field : Pharmacology
    • Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides and antibiotics .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The synthesized compounds have shown to be effective in treating fungal infections and bacterial diseases .
  • Pyrrolidine in Anti-Inflammatory Drugs

    • Field : Pharmacology
    • Application : Pyrrole and pyrrolidine analogs are used in the development of anti-inflammatory drugs .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The synthesized compounds have shown to be effective in reducing inflammation .
  • Pyrrolidine in Cholesterol-Reducing Drugs

    • Field : Pharmacology
    • Application : Pyrrole and pyrrolidine analogs are used in the development of cholesterol-reducing drugs .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The synthesized compounds have shown to be effective in reducing cholesterol levels .
  • Pyrrolidine in Antitumor Agents

    • Field : Pharmacology
    • Application : Pyrrole and pyrrolidine analogs are used in the development of antitumor agents .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The synthesized compounds have shown to be effective in treating various types of tumors .
  • Pyrrolidine in Anti-tubercular Drugs

    • Field : Pharmacology
    • Application : Pyrrole and pyrrolidine analogs are used in the development of anti-tubercular drugs .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The synthesized compounds have shown to be effective in treating tuberculosis .
  • Pyrrolidine in Anticonvulsant Drugs

    • Field : Pharmacology
    • Application : Pyrrole and pyrrolidine analogs are used in the development of anticonvulsant drugs .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The synthesized compounds have shown to be effective in controlling seizures .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWRVRWIXRRDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289055
Record name 1-(phenylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)pyrrolidine

CAS RN

5033-22-7
Record name 1-(Phenylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5033-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)pyrrolidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5033-22-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58725
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(phenylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
R Sharma, SS Soman - European Journal of Medicinal Chemistry, 2015 - Elsevier
Type 2 diabetes (T2D) is a lifestyle disease affecting millions of people worldwide. Various therapies are available for the management of T2D and dipeptidyl peptidase-IV (DPP-IV) …
Number of citations: 54 www.sciencedirect.com
BG VanNess - 2007 - corescholar.libraries.wright.edu
The goal of this research was to synthesize the natural product epibatidine, a non-opiate analgesic and nicotinic acetylcholine agonist isolated from Epipedobates tricolor. A synthetic …
Number of citations: 5 corescholar.libraries.wright.edu
W Wang, X Cao, W Xiao, X Shi, X Zuo… - The Journal of …, 2020 - ACS Publications
We reported a novel two-step stereoselective synthesis of functionalized pyrrolidines from homopropargylic sulfonamides and nucleophiles via an isolable N,O-acetal intermediates. …
Number of citations: 15 pubs.acs.org
L Wang, Y Chai, Z Ni, L Wang, R Hu, Y Pan… - Analytica Chimica Acta, 2014 - Elsevier
A tandem mass spectrometry method for high-sensitivity qualitative and quantitative discrimination of chiral amino compounds is conducted. The method is based on a chemical …
Number of citations: 23 www.sciencedirect.com
M Cooper, A Llinas, P Hansen, M Caffrey… - Journal of Medicinal …, 2020 - ACS Publications
Muscle atrophy and cachexia are common comorbidities among patients suffering from cancer, chronic obstructive pulmonary disease, and several other chronic diseases. The peptide …
Number of citations: 11 pubs.acs.org
Y Nishiguchi, A Tomizuka… - Advanced Synthesis & …, 2020 - Wiley Online Library
An oxidative C−N bond cleavage reaction of substituted cyclic sulfonamides that proceeds via oxidation of bromide ion in hydrogen bromide solution was developed to furnish N‐…
Number of citations: 8 onlinelibrary.wiley.com
YL Zhu, ZB Peng, ZP Chen, JK Wang… - Journal of Mass …, 2019 - Wiley Online Library
A facile mass spectrometric kinetic method for quantitative analysis of chiral compounds was developed by integrating mass spectrometry based on chemical derivatization and the …
SK Verma, MN Atanes, JH Busto, DL Thai… - The Journal of …, 2002 - ACS Publications
We report the enantiospecific synthesis of the sterically congested all-cis 2,3,4,5-substituted pyrrolidines 4, 5, and 6, from either d- or l-serine. Hemiaminal intermediate 13 is converted …
Number of citations: 19 pubs.acs.org
T Rizbayeva, A Smolobochkin… - The Journal of …, 2022 - ACS Publications
In this article, we report a highly regioselective method for the synthesis of new fused pyridine derivatives─2,3-disubstituted quinolines and 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one …
Number of citations: 3 pubs.acs.org
B Cao, OE Hutt, Z Zhang, S Li… - Organic & …, 2014 - pubs.rsc.org
The α9β1 and α4β1 integrin subtypes are expressed on bone marrow haemopoietic stem cells and have important roles in stem cell regulation and trafficking. Although the roles of …
Number of citations: 14 pubs.rsc.org

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